AG-1478

Vue d'ensemble

Description

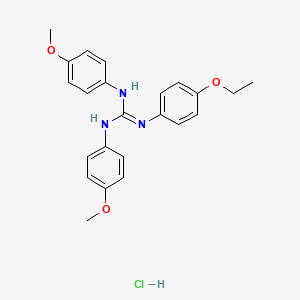

AG-1478, également connu sous le nom de Tyrphostin this compound, est un inhibiteur puissant et sélectif de la tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Ce composé a été largement utilisé dans la recherche scientifique pour étudier le rôle de l'EGFR dans divers processus cellulaires, notamment la croissance cellulaire, la différenciation et la survie. This compound a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à bloquer l'activation de l'EGFR, qui est souvent surexprimé dans de nombreux types de cancer .

Applications De Recherche Scientifique

AG-1478 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: this compound is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.

Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell proliferation, differentiation, and apoptosis.

Medicine: this compound has shown potential in cancer research as an anti-tumor agent due to its ability to inhibit EGFR, which is often overexpressed in various cancers.

Industry: The compound is used in the development of new therapeutic agents and as a reference standard in quality control processes.

Mécanisme D'action

Target of Action

The primary target of AG-1478 is the EGFR (ErbB1) . EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation . This compound selectively inhibits EGFR with an IC50 of about 3 nM in vitro .

Mode of Action

This compound acts by inhibiting the tyrosine kinase activity of EGFR . It blocks the activation of EGFR, thereby preventing the phosphorylation of the receptor . This inhibition disrupts the downstream signaling pathways that are activated by EGFR, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways. These include the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By inhibiting EGFR activation, this compound prevents the activation of these pathways, thereby inhibiting the cellular processes they regulate .

Pharmacokinetics

It is known that the compound is soluble in dmso at 10mg/ml . It is supplied as a powder that can be dissolved in DMSO to make a stock solution . The compound is stable for 24 months in lyophilized form and for 3 months in solution .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in cell proliferation and survival . This makes this compound a potential therapeutic agent for diseases characterized by overactive EGFR signaling, such as certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at or below -20ºC and protected from light to prevent loss of potency . Furthermore, the compound’s action can be influenced by the concentration of EGFR in the cells, as well as the presence of other signaling molecules .

Analyse Biochimique

Biochemical Properties

AG-1478 is a selective EGFR tyrosine kinase inhibitor with an inhibition constant (Ki) of 10 nM . It suppresses proliferation and cell-cycle progression . The compound is cell-permeable and active in vivo . It interacts with the EGFR, a receptor tyrosine kinase, and inhibits its activation .

Cellular Effects

This compound has been shown to substantially block EGFR activation in cells . It suppresses proliferation and cell-cycle progression . In addition to EGFR, this compound also inhibits ErbB4 activation induced by radiation in cancer cells . It has been reported to have antiviral effects against hepatitis C virus (HCV) and encephalomyocarditis virus (EMCV) .

Molecular Mechanism

This compound works as an ATP-competitive inhibitor of EGFR . Its mechanism of inhibition likely mimics that of the related compound, 4-(3-chloroanilino)quinazoline (CAQ), a competitive inhibitor with respect to ATP . It also downregulates ARF1 activity and disperses Golgi structure .

Temporal Effects in Laboratory Settings

This compound shows promising antiproliferative activity in vitro and in vivo . Two stable conformers of this compound with close energy values were located on the potential energy surface through rotation of the single C–N bond of the C–NH–C chain of the drug . Both conformers contribute to the measured UV-Vis absorption spectrum of this compound .

Dosage Effects in Animal Models

When tested with different concentrations, this compound can substantially block EGFR activation in vivo

Transport and Distribution

Méthodes De Préparation

Voies de synthèse et conditions de réaction

AG-1478 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 3-chloroaniline avec la 6,7-diméthoxyquinazoline. La réaction implique généralement l'utilisation d'un solvant approprié, tel que le diméthylsulfoxyde (DMSO), et d'un catalyseur pour faciliter la formation du produit souhaité. Les conditions de réaction, y compris la température et le temps de réaction, sont optimisées pour obtenir un rendement élevé et une pureté élevée de l'this compound .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour l'this compound ne soient pas largement documentées, le processus de synthèse peut être mis à l'échelle pour la production industrielle en optimisant les conditions de réaction et en utilisant des réacteurs plus grands. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut encore améliorer l'efficacité et le rendement de la production d'this compound.

Analyse Des Réactions Chimiques

Types de réactions

AG-1478 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Le composé peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution : this compound peut réagir avec des nucléophiles tels que les amines et les thiols dans des conditions douces pour former des dérivés substitués.

Réactions d'oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réactions de réduction : this compound peut être réduit à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés aminés substitués de l'this compound, tandis que les réactions d'oxydation peuvent produire des dérivés quinazoliniques oxydés .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : this compound est utilisé comme un composé outil pour étudier l'inhibition de l'EGFR et ses voies de signalisation en aval.

Biologie : Le composé est utilisé dans la recherche en biologie cellulaire pour étudier le rôle de l'EGFR dans la prolifération cellulaire, la différenciation et l'apoptose.

Médecine : this compound a montré un potentiel dans la recherche sur le cancer comme agent antitumoral en raison de sa capacité à inhiber l'EGFR, qui est souvent surexprimé dans divers cancers.

Industrie : Le composé est utilisé dans le développement de nouveaux agents thérapeutiques et comme étalon de référence dans les processus de contrôle qualité.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'activité tyrosine kinase du récepteur du facteur de croissance épidermique (EGFR). Le composé se lie au site de liaison de l'ATP de l'EGFR, empêchant la phosphorylation et l'activation du récepteur. Cette inhibition bloque les voies de signalisation en aval qui sont essentielles à la prolifération et à la survie cellulaires. En ciblant l'EGFR, this compound peut efficacement réduire la croissance et la propagation des cellules cancéreuses qui surexpriment ce récepteur .

Comparaison Avec Des Composés Similaires

AG-1478 fait partie d'une classe de composés appelés inhibiteurs de tyrosine kinase. Des composés similaires incluent :

Gefitinib : Un inhibiteur de l'EGFR utilisé pour traiter le cancer du poumon non à petites cellules.

Erlotinib : Un autre inhibiteur de l'EGFR utilisé dans le traitement de divers cancers, y compris le cancer du poumon non à petites cellules et le cancer du pancréas.

Lapatinib : Un inhibiteur double de l'EGFR et de HER2, utilisé dans le traitement du cancer du sein.

Comparé à ces composés, this compound est unique en raison de sa forte sélectivité et de sa puissance pour l'inhibition de l'EGFR. Il a été largement utilisé dans la recherche pour comprendre le rôle de l'EGFR dans le cancer et pour développer de nouvelles stratégies thérapeutiques .

Propriétés

IUPAC Name |

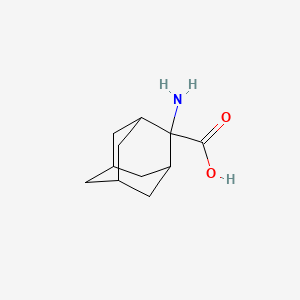

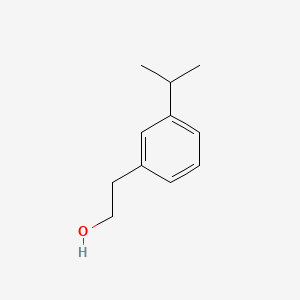

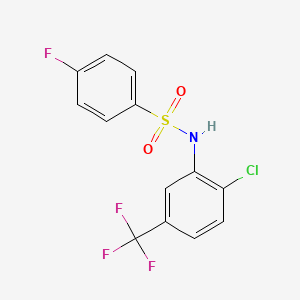

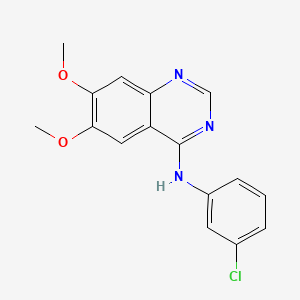

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNNBHLJANVSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051447 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-53-4, 175178-82-2 | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-1478 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tyrphostin AG 1478, free base >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AG-1478 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AG-1478?

A1: this compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, , ] It exhibits significant inhibitory effects on both basal and ligand-stimulated EGFR phosphorylation without altering receptor content, EGF-binding sites, or binding affinity. []

Q2: How does this compound interact with the EGFR?

A2: this compound directly interacts with the EGFR, acting as an open-channel blocker. [] This interaction is independent of its effects on protein tyrosine kinase (PTK) activity, indicating a separate mechanism of action. []

Q3: What are the downstream effects of this compound-mediated EGFR inhibition?

A3: this compound effectively inhibits EGFR signaling, leading to:

- Reduced cell proliferation: This effect is consistently observed across various cell lines, including A431, MDA-468, and human glioma cells. [, ]

- Cell cycle arrest: this compound induces a G1 cell cycle arrest in receptor-overexpressing cells, primarily through the upregulation of the cyclin-dependent kinase inhibitor p27. [] This arrest is reversible upon removal of the inhibitor. []

- Inhibition of downstream signaling pathways: this compound suppresses the activation of key downstream pathways such as ERK1/2, Akt, and mTOR, ultimately impacting cell growth and survival. [, , , ]

- Suppression of tumorigenesis: Studies in animal models have shown that this compound can significantly delay tumor formation by inhibiting EGFR signaling and downstream pathways. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H16ClN3O2, and its molecular weight is 329.78 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, UV-Vis absorption spectra of this compound have been measured in various solutions. [, ] Computational studies using time-dependent density functional theory (TD-DFT) have been conducted to correlate the UV-Vis spectral signatures with the drug's structure, revealing the contributions of different conformers to the overall spectrum. [, , ]

Q6: Are there specific material compatibility requirements for handling and storing this compound?

A6: While the provided research does not explicitly mention specific materials, it's generally recommended to handle and store this compound in accordance with standard laboratory practices for small molecule inhibitors. This typically involves using inert materials such as glass or chemically resistant plastics and storing the compound under appropriate conditions (e.g., low temperature, protected from light and moisture).

Q7: Does this compound possess any catalytic properties?

A8: this compound is primarily known for its inhibitory properties against EGFR tyrosine kinase and not for its catalytic activity. Therefore, it's not typically used in catalytic applications. [, ]

Q8: Have computational methods been used to study this compound?

A9: Yes, extensive computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been conducted. [, , , ] These studies focused on:

- Conformer analysis: Identifying stable conformers of this compound and their relative energies. [, ]

- UV-Vis spectra simulation: Correlating the experimental UV-Vis spectra with the calculated electronic transitions of different conformers. [, , ]

- Benchmarking DFT functionals: Evaluating the accuracy of various DFT functionals for predicting the optical properties of this compound. []

- QSAR model development: Exploring the relationship between the structure of this compound and its biological activity, aiming to design new EGFR inhibitors with improved properties. []

Q9: How do structural modifications of this compound impact its activity?

A10: While the provided research doesn't delve into specific SAR studies, it highlights the importance of the quinazoline scaffold in this compound for its inhibitory activity. [] It suggests that modifications to this scaffold could significantly impact its ability to bind to EGFR and exert its effects. Further research focused on synthesizing and evaluating this compound analogs would be needed to establish a detailed SAR profile.

Q10: Are there any specific formulation strategies mentioned to improve this compound's stability, solubility, or bioavailability?

A10: The provided research papers primarily focus on the in vitro and in vivo effects of this compound and do not delve into specific formulation strategies for this compound.

Q11: Is there information regarding this compound's compliance with SHE regulations?

A11: The provided research papers predominantly focus on the scientific aspects of this compound and do not cover SHE regulations. It is crucial to consult the relevant safety data sheets (SDS) and regulatory guidelines for up-to-date information on the safe handling, storage, and disposal of this compound.

Q12: What in vitro assays have been used to study this compound's activity?

A12: Various in vitro assays have been employed to investigate the effects of this compound, including:

- Cell proliferation assays: Assessing the impact of this compound on the growth of different cell lines using techniques like MTT assays and colony formation assays. [, , , , ]

- DNA synthesis assays: Measuring the incorporation of radiolabeled thymidine into DNA to evaluate the effect of this compound on cell cycle progression. [, , ]

- Immunoblotting and immunoprecipitation: Analyzing the phosphorylation status of EGFR and downstream signaling molecules (ERK1/2, Akt, etc.) to determine the inhibitory effects of this compound on EGFR signaling. [, , , , , , , , ]

- Receptor binding assays: Investigating the interaction of this compound with EGFR using radioligand binding studies. [, ]

Q13: What in vivo models have been used to study this compound?

A13: this compound's in vivo activity has been studied in several animal models, primarily rodents:

- Tumor xenograft models: Investigating the effect of this compound on tumor growth and progression in mice implanted with human cancer cell lines, demonstrating its potential as an anti-cancer agent. [, , , ]

- Allergen-induced airway inflammation models: Studying the impact of this compound on airway hyperresponsiveness, inflammation, and remodeling in sensitized rats challenged with allergens like ovalbumin, highlighting its potential in treating asthma. [, , ]

- Models of stress-induced cardiac injury: Assessing the cardioprotective effects of this compound in mice subjected to stress, suggesting its potential in mitigating cardiac damage. []

Q14: What are the known mechanisms of resistance to this compound?

A17: While the research provided doesn't explicitly discuss mechanisms of acquired resistance to this compound, it suggests a potential role for the INK4a/Arf gene in modulating the response to EGFR inhibitors. [] The presence or absence of INK4a/Arf may influence the downstream signaling response and sensitivity to this compound in glioblastoma cells.

Q15: Is there cross-resistance between this compound and other EGFR inhibitors or classes of anti-cancer drugs?

A15: The provided research doesn't offer insights into cross-resistance patterns between this compound and other EGFR inhibitors. Further investigation is required to understand the potential for cross-resistance and its clinical implications.

Q16: What is the known toxicological profile of this compound?

A16: The provided research primarily focuses on the therapeutic potential of this compound and does not provide a comprehensive assessment of its toxicological profile. It's crucial to consult relevant safety data sheets (SDS) and conduct appropriate toxicological studies to determine the potential adverse effects of this compound.

Q17: Are there specific drug delivery or targeting strategies mentioned for this compound?

A17: The provided research focuses on understanding the mechanisms and effects of this compound, without exploring specific drug delivery strategies.

Q18: Has this compound been studied in the context of biomarkers and diagnostics?

A21: While the provided research doesn't explicitly explore the use of this compound in diagnostics, it highlights the potential role of EGFR expression levels as a predictive biomarker for the efficacy of EGFR tyrosine kinase inhibitors. [, ] Cell lines and tumors with higher EGFR expression levels tend to be more sensitive to this compound, suggesting that EGFR expression could serve as a potential biomarker for patient stratification in clinical settings.

Q19: What analytical techniques were commonly used in the research on this compound?

A19: A range of analytical methods were employed in the studies, including:

- Western Blotting: Widely used to detect and quantify protein levels, particularly the phosphorylation status of EGFR and downstream signaling molecules, to assess the inhibitory effects of this compound. [, , , , , , , , ]

- Immunoprecipitation: Employed to investigate protein-protein interactions, such as the association of EGFR with adaptor proteins like Shc and Grb2 upon this compound treatment. [, ]

- Immunofluorescence Microscopy: Used to visualize the cellular localization of proteins, such as EGFR, F-actin, E-cadherin, and β-catenin, to understand the effects of this compound on cellular morphology and protein trafficking. [, ]

- RT-PCR: Utilized to measure mRNA expression levels of genes involved in EGFR signaling and downstream pathways, providing insights into the transcriptional effects of this compound. []

- Enzyme-linked immunosorbent assay (ELISA): Used to quantify the levels of specific proteins secreted by cells, such as IL-6, to assess the impact of this compound on cytokine production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.